[4-(Sulfamoylamino)phenyl]boronic acid
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Overview
Description
[4-(Sulfamoylamino)phenyl]boronic acid: is an organic compound with the molecular formula C6H9BN2O4S It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfamoylamino group
Mechanism of Action
Target of Action
The primary target of [4-(Sulfamoylamino)phenyl]boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have suitable pharmacokinetic properties for use in SM coupling reactions.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of a variety of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Sulfamoylamino)phenyl]boronic acid typically involves the reaction of 4-aminophenylboronic acid with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Sulfamoylamino)phenyl]boronic acid can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronic ester or borane derivative.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Boronic esters or borane derivatives.
Substitution: Substituted phenylboronic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Sulfamoylamino)phenyl]boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis.
Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor. Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Medicine: In medicine, this compound derivatives are investigated for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the sulfamoylamino group, making it less versatile in certain applications.
4-Aminophenylboronic acid:
4-(Carboxyamino)phenylboronic acid: Contains a carboxyamino group, offering different chemical properties and reactivity.
Uniqueness: The presence of the sulfamoylamino group in [4-(Sulfamoylamino)phenyl]boronic acid imparts unique chemical properties, such as enhanced reactivity and the ability to form stable complexes with various biological targets. This makes it particularly valuable in applications where specific interactions with nucleophilic sites are required.
Properties
IUPAC Name |
[4-(sulfamoylamino)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4S/c8-14(12,13)9-6-3-1-5(2-4-6)7(10)11/h1-4,9-11H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGDIQUQLJYZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1298033-59-6 |
Source
|
Record name | [4-(sulfamoylamino)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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